tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the formula C9H16FNO3 and a molecular weight of 205.23 g/mol . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The 3-fluoro-4-hydroxy substitutions indicate that a fluorine atom and a hydroxyl group are attached to the third and fourth carbon atoms of the ring, respectively .Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.23 g/mol . Other physical and chemical properties like boiling point, density, and others are not available in the sources I found .Scientific Research Applications
Stereoselective Syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
This compound and its derivatives underwent reactions to yield various isomers. These reactions are significant for the stereoselective synthesis of complex organic molecules, which can be crucial for the development of pharmaceuticals and other fine chemicals (Boev et al., 2015).
Synthesis and Characterization
Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines
This work details the synthesis of a tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for creating substituted piperidines. This highlights its application as a versatile precursor in organic synthesis, leading to a wide range of substituted piperidines with potential applications in medicinal chemistry (Harmsen et al., 2011).
X-ray and DFT Analyses
The synthesis and characterization of derivatives from tert-butyl 4-oxopiperidine-1-carboxylate were explored, including X-ray crystallographic analysis and DFT studies. This research provides insights into the molecular and crystal structures of these compounds, which is crucial for understanding their properties and potential applications (Çolak et al., 2021).
Catalysis and Intermediate Application
Fluorinated Analogues as Protecting Groups
A series of fluorous derivatives were prepared and evaluated as reagents for the protection of carboxylic acids in fluorous synthesis. This highlights the application of tert-butyl derivatives as novel protecting groups in synthetic chemistry, offering benefits in separation and purification processes (Pardo et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLYXKYODGLMI-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653987 | |
Record name | tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-40-6, 955028-88-3 | |
Record name | tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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